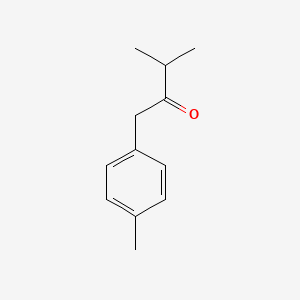
3-Iodo-2-methylbenzyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-2-methylbenzyl bromide: is an organic compound with the molecular formula C8H8BrI . It is a derivative of benzyl bromide, where the benzene ring is substituted with an iodine atom at the third position and a methyl group at the second position. This compound is used in various chemical reactions and has applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-methylbenzyl bromide typically involves the bromination of 3-iodo-2-methylbenzyl alcohol. The reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction conditions usually involve refluxing the alcohol with the brominating agent in an inert solvent such as dichloromethane or chloroform.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-2-methylbenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Coupling Reactions: Formation of biaryl compounds.
Reduction: Formation of 2-methylbenzyl iodide.
Scientific Research Applications
3-Iodo-2-methylbenzyl bromide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds.
Material Science: It is used in the preparation of functionalized materials for electronic and optical applications.
Biological Studies: It is employed in the synthesis of biologically active molecules for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-Iodo-2-methylbenzyl bromide depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling mechanisms. The iodine atom can also be reduced to a hydrogen atom, altering the compound’s reactivity and properties.
Comparison with Similar Compounds
Benzyl Bromide: Lacks the iodine and methyl substituents, making it less reactive in certain coupling reactions.
3-Iodobenzyl Bromide: Lacks the methyl group, which can influence the compound’s steric and electronic properties.
2-Methylbenzyl Bromide: Lacks the iodine atom, affecting its reactivity in nucleophilic substitution and coupling reactions.
Uniqueness: 3-Iodo-2-methylbenzyl bromide is unique due to the presence of both iodine and methyl substituents on the benzene ring. This combination of substituents enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
1-(bromomethyl)-3-iodo-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrI/c1-6-7(5-9)3-2-4-8(6)10/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHHOWTZWYQECP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1I)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-fluorobenzamide](/img/structure/B2527718.png)


![[2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B2527726.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2527729.png)



![N-({[2,3'-bipyridine]-4-yl}methyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2527733.png)


![ethyl 2-[2-({[(4-fluorophenyl)formamido]methanethioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B2527738.png)

